![molecular formula C14H12O4 B1628095 4,4'-Dihydroxybenzoin CAS No. 7424-55-7](/img/structure/B1628095.png)
4,4'-Dihydroxybenzoin
Overview
Description
4,4’-Dihydroxybenzoin is a chemical compound with the molecular formula C14H12O4 . It is also known as Ethanone, 2-hydroxy-1,2-bis(4-hydroxyphenyl)- .
Molecular Structure Analysis
The molecular structure of 4,4’-Dihydroxybenzoin consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Dihydroxybenzoin include a boiling point of 515.0±40.0 °C (Predicted), a density of 1.381±0.06 g/cm3 (Predicted), and an acidity coefficient (pKa) of 7.83±0.15 (Predicted) .Scientific Research Applications
Versatile Platform Intermediate
4-Hydroxybenzoic acid (4-HBA), closely related to 4,4'-Dihydroxybenzoin, has emerged as a promising intermediate for several value-added bioproducts. It finds applications in food, cosmetics, pharmacy, and as fungicides. Synthetic biology and metabolic engineering approaches have been used to produce 4-HBA and its derivatives, leading to compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).
Skin Microsomes and Cytosol Metabolism
Parabens, esters of 4-hydroxybenzoic acid, are used in various personal care products. The metabolism of parabens in human and minipig skin, resulting in the formation of 4-hydroxybenzoic acid, has been studied. This research helps understand dermal absorption and metabolism, providing insights into their disposition after exposure (Jewell et al., 2007).
Analysis of Metabolites in UV-Exposed Cells
The study of 4-hydroxybenzoates, including derivatives of 4,4'-Dihydroxybenzoin, has been conducted to understand their behavior in human cells exposed to UV radiation. This includes examining the effects of these compounds on cellular processes, especially under UV stress (Lee et al., 2017).
Pharmaceutical Applications
Methyl 4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid, is used as an antimicrobial agent in cosmetics and personal-care products. Research into its crystal structure and physicochemical properties provides insights into its pharmaceutical applications (Sharfalddin et al., 2020).
Reactive Oxygen Species and Free Radical Research
4-Hydroxybenzoate has been evaluated as a trap for reactive oxygen species, particularly hydroxyl radicals. This is crucial in understanding the role of free radicals in biological systems and developing markers for oxidative stress (Ste-Marie et al., 1996).
Gallic Acid Applications
Gallic acid, a compound related to 4,4'-Dihydroxybenzoin, is used in biological, medical, and chemical industries. Its preparation and applications have been the subject of significant research, indicating its versatility and potential in various fields (Chong-mao, 2010).
Future Directions
4-Hydroxybenzoic acid, a compound related to 4,4’-Dihydroxybenzoin, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests potential future directions for the use of 4,4’-Dihydroxybenzoin in similar applications.
properties
IUPAC Name |
2-hydroxy-1,2-bis(4-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,15-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARMVNNMISTRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578370 | |
Record name | 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihydroxybenzoin | |
CAS RN |
7424-55-7 | |
Record name | 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7424-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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